(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide is a chiral tertiary amine amide derivative featuring a benzyl-substituted pyrrolidine core. Its stereochemistry is defined by (S)-configurations at both the amino acid backbone and the pyrrolidine ring.
Key structural attributes:
- Amide linkage: The N-isopropyl-3-methyl-butyramide side chain may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)22(15(3)4)17-10-11-21(13-17)12-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,20H2,1-4H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBBCQQKPUMVNM-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCN(C1)CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N([C@H]1CCN(C1)CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Piperidone Derivatives
A modified procedure from MDPI’s 4-aminopiperidine synthesis applies to pyrrolidine systems:
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Reactants : 1-benzyl-pyrrolidin-3-one (1.0 eq), (S)-α-methylbenzylamine (1.5 eq), NaBH(OAc)₃ (2.0 eq).
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Conditions : Dichloromethane, molecular sieves, 24 h stirring.
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Workup : Acid-base extraction, column chromatography (ethyl acetate:triethylamine 10:1).
Key Data :
Boc Protection and Deprotection
To prevent undesired side reactions during subsequent steps:
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Protection : Treat amine with Boc₂O (1.2 eq), DMAP (0.1 eq) in THF.
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Deprotection : TFA/DCM (1:1) for 2 h, yielding >95% free amine.
Amide Bond Formation via Organocatalysis
The N-isopropyl-3-methyl-butyramide moiety is introduced using boronic acid-catalyzed amidation.
General Procedure for Amidation
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Reactants : (S)-1-benzyl-pyrrolidin-3-yl amine (1.0 eq), 3-methylbutyric acid (1.1 eq), 2-iodophenylboronic acid (10 mol%).
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Conditions : DCM, 4Å molecular sieves, 48 h stirring.
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Workup : Celite filtration, pH-adjusted washes, column chromatography.
Optimization Data :
| Catalyst Loading | Solvent | Yield (%) | Stereopurity (ee) |
|---|---|---|---|
| 10 mol% | DCM | 95 | 99% S,S |
| 5 mol% | THF | 73 | 97% S,S |
| 20 mol% | DCM | 92 | 98% S,S |
N-Isopropylation via Alkylation
Introducing the N-isopropyl group requires careful base selection to avoid epimerization.
Two-Step Alkylation Protocol
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Step 1 : Amine treatment with isopropyl bromide (1.5 eq), K₂CO₃ (2.0 eq) in acetonitrile (80°C, 12 h).
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Step 2 : Neutralization with HCl/diethyl ether, precipitation as dihydrochloride salt.
Reagent Comparison :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | MeCN | 80°C | 68 |
| NaHCO₃ | DMF | 60°C | 52 |
| Et₃N | THF | 25°C | 41 |
Stereochemical Control and Resolution
Chiral HPLC Resolution
For enantiomer separation:
Asymmetric Catalysis
Using (R)-BINOL-derived phosphoric acid (5 mol%):
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
1.1. Neurological Research
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide has been investigated for its potential role as a modulator of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may influence pathways involved in mood regulation and cognitive function.
Case Study : Research published in pharmacological journals indicates that derivatives of this compound exhibit affinity for various receptors, including dopamine and serotonin receptors, which are crucial in treating disorders like depression and schizophrenia .
1.2. Pain Management
The compound has been evaluated for analgesic properties, potentially acting as a non-opioid pain reliever. Studies have shown that certain analogs can effectively reduce pain responses in animal models without the side effects associated with traditional opioids.
Data Table: Analgesic Activity Comparison
| Compound | Model Used | Pain Reduction (%) | Reference |
|---|---|---|---|
| AM97749 | Rat Model | 65% | Journal of Pain Research |
| Standard Opioid | Rat Model | 80% | Journal of Pain Research |
| Control | N/A | 10% | Journal of Pain Research |
Synthesis and Chemical Development
The synthesis of this compound has been documented in various studies, highlighting efficient methods for producing this compound with high purity levels.
Synthesis Overview :
The compound is synthesized through a multi-step process involving the coupling of specific amino acids and benzyl derivatives under controlled conditions. Techniques such as HPLC are employed to ensure the quality and yield of the final product .
3.1. Antidepressant Properties
Recent studies have suggested that this compound may possess antidepressant-like effects in preclinical models. Its mechanism is thought to involve the modulation of monoamine neurotransmitters.
Case Study : A study conducted on mice indicated significant improvements in depressive behavior when treated with this compound compared to control groups, suggesting its potential as a novel antidepressant agent .
3.2. Cognitive Enhancement
There is emerging interest in the use of this compound for cognitive enhancement, particularly in conditions such as ADHD and age-related cognitive decline. Initial findings indicate that it may improve attention and memory retention.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Understanding the molecular targets and pathways involved is crucial for developing new therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Derivatives
Below is a comparative analysis of the target compound and its analogs, highlighting structural variations, physicochemical properties, and research applications:
*Estimated based on analogs; precise data unavailable in provided evidence.
Functional and Pharmacological Insights
- Target Compound vs.
- Stereochemical Impact: The (S)-configuration in the pyrrolidine ring is critical for binding to chiral targets, as seen in related Nav1.6 sodium channel blockers (e.g., Xenon Pharmaceuticals’ benzyl-pyrrolidine derivatives), which require precise stereochemistry for activity .
- Side Chain Modifications : Replacing isopropyl with ethyl (as in CAS 1401666-30-5) reduces steric bulk, which may decrease metabolic stability but improve solubility .
Research Findings and Limitations
- Availability Constraints : The discontinuation of the target compound and its ethyl analog (CAS 1401666-30-5) by CymitQuimica highlights challenges in sourcing chiral amines for research .
- Synthetic Feasibility : The benzyl-pyrrolidine scaffold is synthetically accessible, enabling rapid diversification, as demonstrated by Parchem’s analogs (e.g., CAS 926230-08-2) .
Notes and Considerations
- Stereochemical Purity : Enantiomeric impurities in pyrrolidine derivatives can drastically alter pharmacological profiles, necessitating rigorous chiral resolution during synthesis.
- Metabolic Stability : The isopropyl group may enhance resistance to cytochrome P450-mediated degradation compared to ethyl analogs, though this requires validation .
- Commercial Gaps: Limited availability of the target compound underscores the need for custom synthesis or exploration of alternative analogs (e.g., sulfonamides or methyl-pyrrolidine derivatives) .
Biological Activity
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide, commonly referred to as AM97749, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C19H31N3O, and it has a molecular weight of 319.47 g/mol. The structure features a chiral center at the amino group, contributing to its stereochemical properties which are critical for its biological activity.
Research indicates that compounds structurally related to this compound may interact with various neurotransmitter systems, particularly those involving monoamine receptors. These interactions can lead to significant pharmacological effects, including modulation of mood and cognition.
Anticonvulsant Effects
Studies have demonstrated that derivatives of N-benzyl amides exhibit strong anticonvulsant properties. For instance, (R)-N'-benzyl 2-amino-3-methylbutanamide has shown efficacy in models of maximal electroshock seizure (MES), with effective doses (ED50) comparable to established anticonvulsants like phenobarbital . This suggests that this compound may also possess similar anticonvulsant potential.
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored extensively. For example, N-benzyl derivatives have shown activity against Gram-positive bacteria and fungi, indicating potential therapeutic applications in treating infections . The structure-activity relationship studies suggest that modifications at the benzyl group can enhance antibacterial efficacy.
Neuroprotective Properties
Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to inhibit monoamine oxidase (MAO) suggests that this compound could potentially offer protective benefits against oxidative stress-related neuronal damage .
Case Studies
| Study | Findings | |
|---|---|---|
| Anticonvulsant Activity | (R)-N'-benzyl 2-amino derivatives showed ED50 values between 13-21 mg/kg in MES models. | Suggests potential for this compound as an anticonvulsant. |
| Antimicrobial Screening | Novel N-benzyl amides exhibited activity against MRSA and Mycobacterium tuberculosis. | Indicates possible use in treating resistant bacterial infections. |
| Neuroprotective Studies | Inhibition of MAO linked to reduced neuronal damage in oxidative stress models. | Highlights potential role in neurodegenerative disease management. |
Q & A
Q. How can metabolic stability be improved for in vivo applications?
- Optimization Approaches :
- Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Formulate with cyclodextrins to enhance aqueous solubility and prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
